molecular formula C16H22O4 B14232577 Octanoic acid, 4-formyl-2-methoxyphenyl ester CAS No. 765298-70-2

Octanoic acid, 4-formyl-2-methoxyphenyl ester

Cat. No.: B14232577
CAS No.: 765298-70-2
M. Wt: 278.34 g/mol
InChI Key: ZNRIKRZNENPTNL-UHFFFAOYSA-N
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Description

Octanoic acid, 4-formyl-2-methoxyphenyl ester is an organic compound with the molecular formula C15H22O4 It is an ester derivative of octanoic acid and 4-formyl-2-methoxyphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 4-formyl-2-methoxyphenyl ester typically involves the esterification of octanoic acid with 4-formyl-2-methoxyphenol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 4-formyl-2-methoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 4-carboxy-2-methoxyphenyl octanoate

    Reduction: 4-hydroxymethyl-2-methoxyphenyl octanoate

    Substitution: Various substituted phenyl octanoates depending on the nucleophile used

Scientific Research Applications

Octanoic acid, 4-formyl-2-methoxyphenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of octanoic acid, 4-formyl-2-methoxyphenyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or signaling pathways. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress. Its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Octanoic acid, 4-methoxyphenyl ester
  • Octanoic acid, 4-hydroxyphenyl ester
  • Octanoic acid, 4-aminophenyl ester

Uniqueness

Octanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to the presence of both formyl and methoxy functional groups. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds. The formyl group allows for further functionalization through oxidation or reduction, while the methoxy group can participate in substitution reactions, making it a versatile compound for various applications.

Properties

CAS No.

765298-70-2

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) octanoate

InChI

InChI=1S/C16H22O4/c1-3-4-5-6-7-8-16(18)20-14-10-9-13(12-17)11-15(14)19-2/h9-12H,3-8H2,1-2H3

InChI Key

ZNRIKRZNENPTNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

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